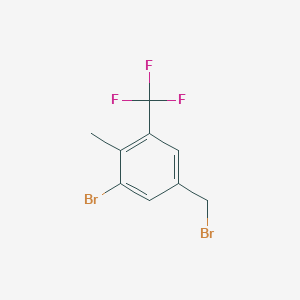
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H7Br2F3. It is a derivative of benzyl bromide, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
作用機序
Target of Action
It is known to be a useful building block in the synthesis of various compounds . It is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. These reactions can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of the resulting compounds .
Result of Action
The result of the action of this compound is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . For example, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reactions are generally performed under mild and functional group tolerant conditions . The stability of the compound can also be affected by factors such as temperature, light, and the presence of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-methyl-5-(trifluoromethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: The major product is 3-bromo-4-methyl-5-(trifluoromethyl)toluene.
科学的研究の応用
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.
Medicine: The compound is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
特性
IUPAC Name |
1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIXQLVQRILFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
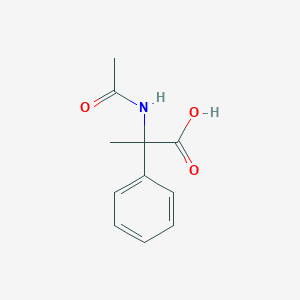
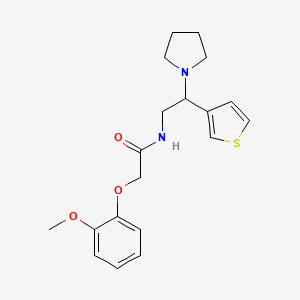
![3-Tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2975149.png)
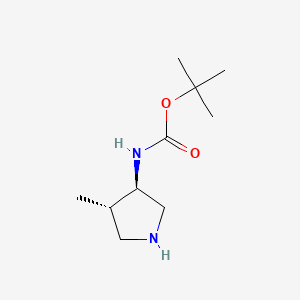
![1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2975155.png)
![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
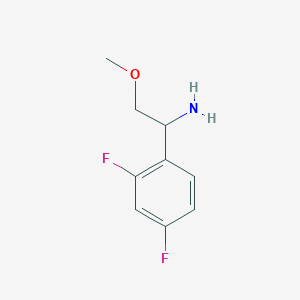
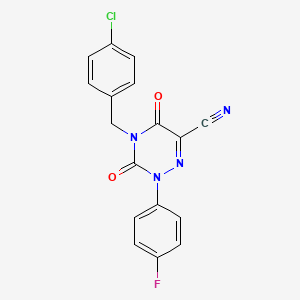

![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)
![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)
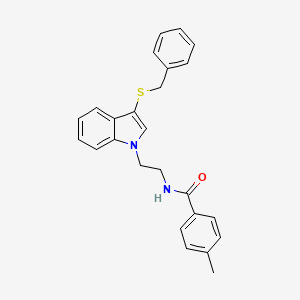
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2975167.png)
![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)
